molecular formula C52H78F3N17O15 B1496824 Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 CAS No. 290362-09-3

Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Cat. No.: B1496824
CAS No.: 290362-09-3
M. Wt: 1238.3 g/mol
InChI Key: WUNNQSKZMPJFQM-UMPGPTAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a complex peptide derivative. This compound is notable for its unique structure, which includes multiple amino acids and a dinitrophenyl group. It is often used in biochemical research, particularly in studies involving enzyme activity and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dinitrophenyl group can be reduced to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a substrate in enzyme assays to study protease activity.

    Biology: Employed in fluorescence resonance energy transfer (FRET) studies to investigate protein-protein interactions.

    Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves its interaction with specific enzymes or proteins. The compound can act as a substrate for proteases, leading to cleavage and subsequent fluorescence changes in FRET assays. This allows researchers to monitor enzyme activity in real-time.

Comparison with Similar Compounds

Similar Compounds

    L-Argininamide, N2-[(phenylmethoxy)carbonyl]-L-lysyl-N-(4-nitrophenyl): Another peptide derivative with similar applications in enzyme assays.

    2-((2-Aminobenzoyl)amino)benzoic acid derivatives: Compounds with similar structural features used in biochemical research.

Uniqueness

Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is unique due to its combination of multiple amino acids and a dinitrophenyl group, which enhances its utility in FRET-based assays and other biochemical applications.

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[(2-aminobenzoyl)amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H77N17O13/c1-27(2)22-36(63-48(75)39-16-11-21-65(39)49(76)35(14-8-9-19-51)62-44(71)31-12-6-7-13-32(31)52)45(72)58-26-41(68)60-37(23-28(3)4)46(73)64-38(25-57-33-18-17-30(66(77)78)24-40(33)67(79)80)47(74)59-29(5)43(70)61-34(42(53)69)15-10-20-56-50(54)55/h6-7,12-13,17-18,24,27-29,34-39,57H,8-11,14-16,19-23,25-26,51-52H2,1-5H3,(H2,53,69)(H,58,72)(H,59,74)(H,60,68)(H,61,70)(H,62,71)(H,63,75)(H,64,73)(H4,54,55,56)/t29-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVISUZRDMINSEK-ICJZXESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H77N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1124.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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